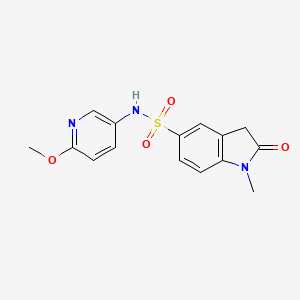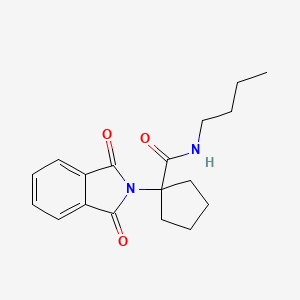
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide, also known as compound 1, is a synthetic molecule with potential pharmacological applications. This compound belongs to the class of sulfonamides, which are widely used in the treatment of bacterial infections. However, compound 1 has been found to have unique properties that make it a promising candidate for other therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect is thought to be due to the inhibition of a specific enzyme, called carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Inflammation is another area where this compound 1 has shown promise. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response. This effect may be useful in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, this compound 1 has been studied for its potential neuroprotective effects. It has been found to protect neurons from oxidative stress and reduce inflammation in the brain, which may be beneficial in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. As mentioned earlier, this compound 1 is known to inhibit carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition leads to a decrease in pH, which can induce apoptosis in cancer cells. In addition, this compound 1 has been found to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway. This pathway is involved in the regulation of immune responses and inflammation. Finally, this compound 1 has been found to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. This activation may be responsible for the neuroprotective effects of this compound 1.
Biochemical and Physiological Effects
Compound 1 has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound 1 has been found to inhibit the growth and induce apoptosis, as mentioned earlier. In addition, it has been found to inhibit the migration and invasion of cancer cells, which may be important in preventing metastasis. Inflammation is another area where this compound 1 has been found to have effects. It has been found to inhibit the production of inflammatory cytokines, as mentioned earlier. This effect may be due to the inhibition of the NF-kappaB signaling pathway. Finally, this compound 1 has been found to have neuroprotective effects in animal models of neurodegenerative diseases. It has been found to protect neurons from oxidative stress and inflammation, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 1 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule, which means that it can be easily synthesized and purified. In addition, it has been found to have unique properties that make it a promising candidate for therapeutic applications. However, there are also limitations to using N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 in lab experiments. One limitation is that it has not been extensively studied in vivo, which means that its pharmacokinetic and toxicological properties are not well understood. In addition, it may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This may involve studying its effects in animal models and in clinical trials. Another direction is to investigate the mechanism of action of this compound 1 in more detail. This may involve identifying its molecular targets and signaling pathways. Finally, it may be useful to synthesize analogs of this compound 1 to explore its structure-activity relationship and identify more potent and selective N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamides.
Synthesemethoden
The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide 1 involves several steps, starting from commercially available starting materials. The first step is the preparation of 6-methoxypyridin-3-amine, which is then reacted with 1-methyl-2-oxo-3H-indole-5-sulfonyl chloride to yield this compound 1. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure this compound 1.
Eigenschaften
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methyl-2-oxo-3H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-18-13-5-4-12(7-10(13)8-15(18)19)23(20,21)17-11-3-6-14(22-2)16-9-11/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNGSNQVJFQAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3=CN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)

![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)

![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)